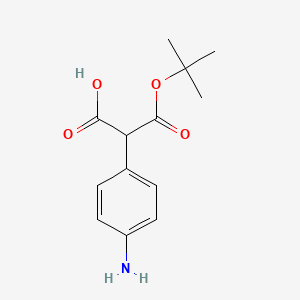
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid;4-(Boc-amino)phenylacetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid, also known as 4-(Boc-amino)phenylacetic acid, is a compound widely used in organic synthesis. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which is acid-labile and can be removed under acidic conditions. This compound is particularly useful in peptide synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(4-(tert-butoxycarbonyl)phenyl)acetic acid involves the protection of the amino group with the Boc group. This protection prevents unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. The compound’s molecular targets and pathways depend on its specific application, such as targeting proteins in drug development or acting as a linker in bioconjugation .
類似化合物との比較
Similar Compounds
4-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another Boc-protected compound used in similar applications.
4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-oxoethyl(phenyl)amino]acetic acid: Used in proteomics research and as a building block in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Applied in dipeptide synthesis and other organic reactions.
Uniqueness
2-(4-(tert-butoxycarbonyl)phenyl)acetic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection during synthesis. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial production .
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
2-(4-aminophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(11(15)16)8-4-6-9(14)7-5-8/h4-7,10H,14H2,1-3H3,(H,15,16) |
InChIキー |
DBJSSLLPAQXMFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
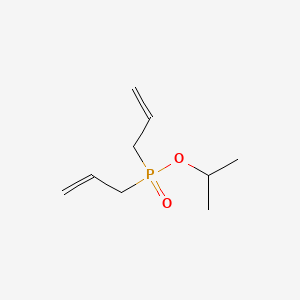
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
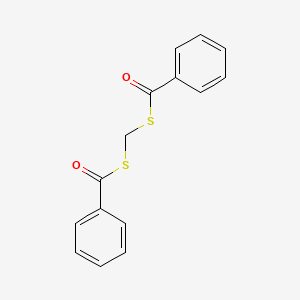

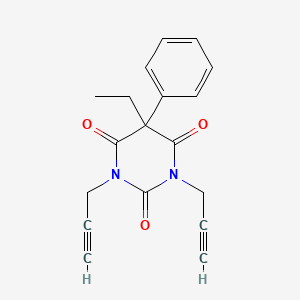
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
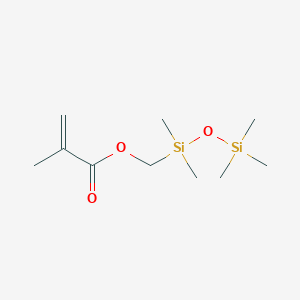
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
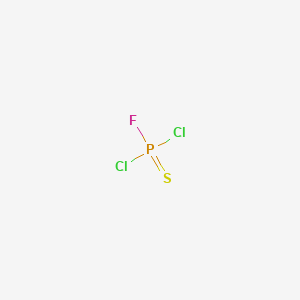
![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)
